5-Amino-2-methylbenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPODEBJUBWLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275723 | |
| Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98280-38-7 | |
| Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98280-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization
Established Synthetic Pathways to 5-Amino-2-methylbenzenesulfonyl Chloride
Established methods for synthesizing this compound primarily rely on electrophilic aromatic substitution, with careful consideration given to the directing effects of the substituents on the aromatic ring and the use of protecting groups to ensure correct isomer formation.
Electrophilic Aromatic Sulfonylation Strategies
The introduction of the sulfonyl chloride group onto the benzene (B151609) ring is typically accomplished via chlorosulfonation, a classic electrophilic aromatic substitution reaction.
Chlorosulfonation of Substituted Anilines (e.g., 2-methylaniline derivatives)
The direct chlorosulfonation of 2-methylaniline (o-toluidine) presents significant challenges. Aromatic amines are highly reactive towards chlorosulfonic acid, which can lead to side reactions and difficulties in controlling the reaction. google.com A common and more effective strategy involves the protection of the highly activating amino group prior to the sulfonation step. The most prevalent approach is the chlorosulfonation of an N-acylated derivative, such as N-acetyl-2-methylaniline (N-acetyl-o-toluidine). researchgate.netwikipedia.org This method involves reacting the protected aniline (B41778) with an excess of chlorosulfonic acid. researchgate.net The N-acetyl group moderates the reactivity of the amino group and helps direct the incoming electrophile.
Regioselectivity Control in Aromatic Substitution Reactions
Controlling the position of the incoming sulfonyl chloride group is paramount to the successful synthesis of the desired isomer. In the case of N-acetyl-2-methylaniline, two activating groups are present on the ring: the methyl group and the acetamido group. Both are ortho, para-directors.
Acetamido group (-NHCOCH₃): This is a strongly activating and ortho, para-directing group. The position para to the acetamido group is the most sterically accessible and electronically favored position for substitution.
Methyl group (-CH₃): This is a weakly activating and ortho, para-directing group.
When both groups are present, the powerful para-directing effect of the acetamido group dominates. Therefore, the incoming chlorosulfonyl group (-SO₂Cl) is directed to the position para to the acetamido group, which corresponds to the 5-position on the 2-methylaniline scaffold. The methyl group at position 2 sterically hinders substitution at the adjacent 3-position, further favoring substitution at the 5-position. This regiochemical control is crucial for obtaining a high yield of the desired product, 4-acetamido-2-methylbenzenesulfonyl chloride, which is the precursor to the final compound. beilstein-journals.orgnih.gov
Protection and Deprotection Strategies for Amino Functionality (e.g., Acetylation)
To prevent unwanted side reactions and to control regioselectivity during chlorosulfonation, the nucleophilic amino group of 2-methylaniline is temporarily protected. beilstein-journals.org Acetylation is a common and effective protection strategy. nih.gov
Protection (Acetylation): 2-methylaniline is reacted with acetic anhydride (B1165640) or acetyl chloride to form N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine). This transformation converts the highly activating amino group into a less activating acetamido group, making the subsequent sulfonation reaction more manageable. researchgate.net
Chlorosulfonation: The N-acetyl-o-toluidine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-acetamido-2-methylbenzenesulfonyl chloride.
Deprotection (Hydrolysis): The final step is the removal of the acetyl group to regenerate the free amino group. This is typically achieved by acid- or base-catalyzed hydrolysis. cabidigitallibrary.org This deprotection step yields the target molecule, this compound. wikipedia.org
This protection-deprotection sequence is a routine procedure in multi-step organic synthesis to ensure the desired outcome. cabidigitallibrary.org
Alternative Synthetic Routes and Methodological Comparisons
Besides the chlorosulfonation of protected 2-methylaniline, other synthetic pathways exist.
Route Starting from p-Nitrotoluene: A notable alternative begins with p-nitrotoluene. google.com This method involves two main steps:
Sulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid. The nitro group is a meta-director, and the methyl group is an ortho, para-director. The sulfonation occurs ortho to the methyl group and meta to the nitro group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. google.com
Reduction: The nitro group of 2-methyl-5-nitrobenzenesulfonyl chloride is then reduced to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation, to give the final product. google.com
Sandmeyer-type Reaction: Another advanced approach involves a Sandmeyer-type reaction. This method can convert an aromatic amine into a sulfonyl chloride. acs.orgorgsyn.org Starting from a suitable precursor like 2-methyl-5-aminobenzenesulfonic acid, the amino group can be diazotized with sodium nitrite (B80452) and hydrochloric acid. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. orgsyn.org
Below is a table comparing these synthetic pathways.
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Chlorosulfonation of Protected Aniline | 2-Methylaniline (o-Toluidine) | 1. Acetylation (Protection) 2. Chlorosulfonation 3. Hydrolysis (Deprotection) | Good regiochemical control researchgate.net Readily available starting material | Multi-step process involving protection and deprotection beilstein-journals.org |
| Nitration-Reduction Route | p-Nitrotoluene | 1. Chlorosulfonation 2. Reduction of Nitro Group | Shorter route (fewer steps) google.com | Requires handling of nitrated compounds and potent reducing agents google.com |
| Sandmeyer Reaction | 2-Methyl-5-aminobenzenesulfonic acid | 1. Diazotization 2. Reaction with SO₂/Cu catalyst | Applicable to a wide range of anilines acs.org | Involves potentially unstable diazonium salts; requires SO₂ handling orgsyn.org |
Advanced Synthetic Techniques and Reaction Conditions
Optimization of reaction conditions is key to improving the yield, purity, and sustainability of the synthesis. Research into advanced techniques focuses on milder conditions, better catalysts, and more efficient processes.
Solvent and Catalyst Systems: The choice of solvent can significantly influence reaction rates and outcomes in substitution reactions involving anilines. researchgate.net For chlorosulfonation, the reaction is often carried out using excess chlorosulfonic acid which also acts as the solvent. In other reactions, such as halogenation of anilines, ionic liquids have been used to achieve high yield and regioselectivity under mild conditions, which could be an area of exploration for sulfonation. beilstein-journals.org
Temperature Control: Temperature is a critical parameter. For instance, in the rearrangement of arylsulfamates to aniline sulfonates, temperature variations can alter the ratio of para to ortho substituted products. nih.gov Careful temperature management during the chlorosulfonation of N-acetyl-o-toluidine is necessary to prevent decomposition and side-product formation.
Catalyst Development: While direct chlorosulfonation is often uncatalyzed, related reactions have benefited from catalysis. For example, organocatalysis has been employed for highly regioselective ortho-chlorination of anilines, suggesting potential for catalytic control in sulfonation. nih.gov The use of p-toluenesulfonyl chloride itself can act as a catalyst in certain transformations, highlighting the diverse roles of sulfonyl compounds in modern synthesis. researchgate.netresearchgate.net
Future advancements may involve flow chemistry processes for better heat management and safety, or the development of novel catalysts that allow for the direct, regioselective sulfonation of unprotected anilines, thereby shortening the synthetic route and reducing waste.
Catalyst-Assisted Synthesis and Yield Enhancement
The use of catalysts is a cornerstone in modern organic synthesis for enhancing reaction rates and selectivity. In the synthesis of sulfonyl chlorides and their derivatives, bases such as pyridine (B92270) or triethylamine (B128534) are commonly employed to neutralize the HCl formed during the reaction. researchgate.net More advanced catalytic systems, such as 4-dimethylaminopyridine (B28879) (DMAP), have been shown to be highly effective in monosulfonylation reactions, achieving high yields and purity. nih.gov For instance, a DMAP-catalyzed process for a monosulfonylation reaction resulted in a 98% yield with 98% HPLC purity, demonstrating a significant improvement over previous methods. nih.gov
| Catalyst/Base | Substrate/Reaction | Yield (%) | Notes |
|---|---|---|---|
| DMAP (10 mol%) | Monosulfonylation of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one | 98 | Highly selective, avoids pyridine as a solvent. nih.gov |
| Pyridine | Synthesis of N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides | - | Commonly used base to neutralize HCl. researchgate.net |
| Sodium Carbonate (10%) | Synthesis of 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide | High | Used to catalyze the reaction and absorb HCl. researchgate.net |
Solvent Effects and Reaction Medium Optimization
The choice of solvent is critical in the synthesis of sulfonyl chlorides as it can significantly influence reaction rates, yields, and product purity. The solvent should ideally dissolve the aromatic starting material and be inert to the harsh reagents used, such as chlorosulfonic acid. google.com In the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride, a key precursor, organic solvents like chlorobenzene, dichloromethane, and chloroform (B151607) are utilized. google.com The use of chloroform was also reported in the synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride, where it served as the medium for the reaction of an N,N-diethylaniline salt with a mixture of N,N-dimethylformamide and thionyl chloride. prepchem.com
Optimization of the reaction medium also involves considering the work-up procedure. For instance, after the reaction in chloroform, the mixture is typically washed with water to remove impurities, and the organic layer is concentrated to obtain the final product. prepchem.com The selection of an appropriate solvent system is a key aspect of process optimization, aiming to balance reactivity, ease of product isolation, and environmental considerations. semanticscholar.org
| Solvent | Reaction/Compound | Purpose | Reference |
|---|---|---|---|
| Chloroform | Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride | Reaction medium for chlorination step. | prepchem.com |
| Dichloromethane (DCM) | Synthesis of N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides | Used with pyridine as a base. | researchgate.net |
| Chlorobenzene | Sulfonation of p-nitrotoluene | Inert solvent for chlorosulfonation. | google.com |
| 1,2-dichloro-benzene | Synthesis of 5-Amino-2-methylbenzenesulfonic acid from 4-methyl-aniline | High-boiling solvent for sulfonation. | guidechem.com |
Stereochemical Considerations in Synthesis (if applicable to chiral derivatives)
The compound this compound is an achiral molecule as it does not possess a stereocenter and is not asymmetric. A review of the scientific literature does not indicate significant research into the synthesis of its chiral derivatives where stereochemical control would be a factor. Therefore, stereochemical considerations are not typically applicable to the synthesis of the parent compound.
Process Intensification and Scalability Studies in Laboratory Synthesis
Transitioning a synthetic route from the laboratory bench to a larger scale requires careful consideration of process intensification to ensure safety, efficiency, and consistency. For aryl sulfonyl chlorides, this includes addressing the hazards associated with reagents like chlorosulfonic acid. mdpi.com Recent advancements have led to the development of automated continuous systems for the production of aryl sulfonyl chlorides, which offer significant improvements in safety, process control, and space-time yield compared to traditional batch processes. mdpi.com Such systems can employ multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, managed by an automated process control scheme. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact. uniroma1.it These principles focus on areas such as waste prevention, atom economy, use of less hazardous chemicals, and designing for energy efficiency. unife.it
In the context of synthesizing this compound and related compounds, several green chemistry approaches can be considered:
Use of Safer Solvents: A key improvement in the scaled-up synthesis of 5-amino-2-methylbenzenesulfonamide (B32415) was the deliberate avoidance of toxic solvents like methanol (B129727) and acetone. researchgate.net Research also explores the use of water as an environmentally benign solvent for the synthesis of sulfonyl chlorides from thiols and disulfides, which represents a significant green alternative to volatile organic solvents. rsc.org
Waste Reduction: Traditional sulfonation processes can generate significant waste. libretexts.org Improved synthetic routes, such as those with higher selectivity and yield, inherently reduce waste. For example, a highly selective DMAP-catalyzed monosulfonylation process not only improves yield but also minimizes the formation of bissulfonylated by-products, thus reducing separation efforts and waste. nih.gov
Catalysis: The use of catalysts, as discussed in section 2.2.1, is a core principle of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can lead to cleaner reaction profiles. nih.gov
Process Intensification: Continuous manufacturing processes, as described in section 2.3, align with green chemistry goals by improving energy efficiency, reducing reactor size, and enhancing safety. mdpi.com
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is a highly reactive electrophilic center, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This renders the sulfur atom susceptible to attack by various nucleophiles. The reactivity of this moiety is central to the synthetic utility of 5-Amino-2-methylbenzenesulfonyl chloride, enabling the formation of a diverse range of sulfonamide derivatives and other sulfur-containing compounds.
The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This transformation, known as sulfonamidation, proceeds through a nucleophilic substitution mechanism at the sulfonyl sulfur. The general reaction involves the displacement of the chloride ion by the amine nucleophile. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction. researchgate.net
The formation of the sulfonamide bond is a bimolecular nucleophilic substitution reaction (SN2-type) at the sulfur center. nih.govnih.gov The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the temperature. Generally, more nucleophilic amines will react at a faster rate. The reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. Subsequent departure of the chloride leaving group results in the formation of the sulfonamide.
Thermodynamic studies of sulfonamide formation indicate that the reaction is typically exothermic, favoring the formation of the stable sulfonamide bond. The Gibbs free energy of the reaction is generally negative, indicating a spontaneous process under standard conditions. Enthalpy and entropy contributions can vary depending on the specific reactants and reaction conditions. For instance, the analysis of thermodynamic functions provides mechanistic insights into the transfer process of sulfonamides between different solvents, which can be either enthalpy- or entropy-determined. researchgate.netresearchgate.net
Table 1: Factors Influencing the Kinetics of Sulfonamidation
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Amine Nucleophilicity | Increased nucleophilicity leads to a faster reaction rate. | A more nucleophilic amine can more readily attack the electrophilic sulfur atom of the sulfonyl chloride. |
| Steric Hindrance | Increased steric hindrance on the amine or sulfonyl chloride can decrease the reaction rate. | Steric bulk can impede the approach of the nucleophile to the reaction center. |
| Solvent Polarity | The effect can be complex, but polar aprotic solvents often facilitate the reaction. | Polar solvents can stabilize the transition state, but protic solvents may solvate the nucleophile, reducing its reactivity. |
| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
| Leaving Group Ability | Chloride is a good leaving group, facilitating the reaction. | The stability of the departing chloride ion drives the reaction forward. |
A wide variety of primary and secondary amines can be utilized in the sulfonamidation reaction with this compound. This includes aliphatic, aromatic, and heterocyclic amines. The reaction is generally high-yielding and tolerant of a range of functional groups on the amine substrate.
However, there are some limitations to the scope of amine substrates. Very weakly nucleophilic amines, such as certain anilines with strong electron-withdrawing groups, may react very slowly or not at all under standard conditions. Highly sterically hindered amines can also pose a challenge, leading to slower reaction rates or requiring more forcing conditions. In some cases, side reactions may occur if the amine substrate contains other reactive functional groups. For instance, amino acids can be used as precursors, offering a versatile platform for synthesizing sulfonamides with tailored structures due to their chirality and diverse side chains. nih.gov
The sulfonyl chloride moiety of this compound can undergo various reductive transformations to yield other important sulfur-containing functional groups. These reactions expand the synthetic utility of this compound beyond the synthesis of sulfonamides.
Sulfonyl chlorides can be reduced to the corresponding thiols. A common method for this transformation involves the use of reducing agents like triphenylphosphine. researchgate.net The reaction proceeds through the reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which is then further reduced to the thiol. This method is often chemoselective, tolerating other reducible functional groups.
The synthesis of sulfides can be achieved through various multi-step procedures starting from the sulfonyl chloride. One approach involves the initial reduction to the thiol, followed by alkylation with an appropriate electrophile.
Partial reduction of sulfonyl chlorides can lead to the formation of sulfinic acids. This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. The in-situ reduction of sulfonyl chlorides can also lead to the formation of sulfinamides. nih.gov
Sulfones can be synthesized from sulfonyl chlorides through reactions with organometallic reagents, such as Grignard reagents or organocuprates. This reaction involves the displacement of the chloride with an alkyl or aryl group. Alternatively, vinyl sulfones can be used to generate a nucleophilic sulfinate ion, which can then be used to form sulfones. organic-chemistry.org
Table 2: Summary of Reductive Transformations of the Sulfonyl Chloride Group
| Product Functional Group | General Transformation | Reagents and Conditions |
|---|---|---|
| Thiol | R-SO₂Cl → R-SH | Triphenylphosphine (PPh₃) |
| Sulfide | R-SO₂Cl → R-S-R' | 1. Reduction to thiol; 2. Alkylation with R'-X |
| Sulfinic Acid | R-SO₂Cl → R-SO₂H | Mild reducing agents (e.g., Na₂SO₃) |
| Sulfone | R-SO₂Cl → R-SO₂-R' | Organometallic reagents (e.g., R'MgBr, R'₂CuLi) |
Hydrolysis and Solvolysis Pathways of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a key reactive site in this compound, primarily known for its susceptibility to nucleophilic attack, particularly by water (hydrolysis) or other solvents (solvolysis). While specific kinetic data for this exact molecule is not extensively detailed in the available literature, the general mechanism for the hydrolysis of arenesulfonyl chlorides is well-established and can be applied.
Research indicates that arenesulfonyl chlorides typically hydrolyze through a bimolecular nucleophilic substitution-addition (SAN) mechanism. researchgate.net This process is characterized by the attack of a nucleophile, such as water, on the electrophilic sulfur atom. It is proposed that this hydrolysis can proceed along two main pathways:
Neutral Pathway: In this pathway, water molecules act as the nucleophile. The reaction involves a cyclic transition state where multiple water molecules participate, one acting as the nucleophile and others facilitating proton transfer. researchgate.net This leads to the formation of the corresponding sulfonic acid, 5-Amino-2-methylbenzenesulfonic acid, and hydrochloric acid.
Anionic Pathway: Under certain conditions, particularly with substituents that can stabilize a negative charge, an anionic intermediate (HO-SO₂(Cl)Ar) can be formed. researchgate.net The contribution of this pathway increases with the electron-withdrawing strength of the substituents on the aromatic ring.
The rate of hydrolysis is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net For this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups would be expected to decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, thereby influencing the reaction rate.
Table 1: Factors Influencing Hydrolysis of Arenesulfonyl Chlorides
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| Electron-Donating Groups (e.g., -NH₂, -CH₃) | Decrease | Reduce the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack. |
| Electron-Withdrawing Groups (e.g., -NO₂) | Increase | Increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. researchgate.net |
| Solvent Polarity | Increase | Polar solvents can better stabilize the charged transition state, facilitating the reaction. |
Reactivity of the Amino Functional Group
The primary amino group (-NH₂) attached to the aromatic ring is a versatile functional group that engages in a wide array of chemical reactions, significantly contributing to the synthetic utility of this compound.
Acylation and Amidation Reactions of the Amino Group
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and readily reactive with electrophilic acylating agents. This leads to the formation of amide bonds. Common reactions include:
N-Acetylation: Reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base yields the corresponding N-acetyl derivative. This reaction is often used to protect the amino group during other transformations.
Sulfonamide Formation: While the molecule itself contains a sulfonyl chloride, the amino group can react with other sulfonyl chlorides to form a disulfonamide. More commonly, aromatic amines react with sulfonyl chlorides to produce sulfonamides, a class of compounds with significant pharmaceutical importance. researchgate.net The reaction typically proceeds in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the hydrochloric acid byproduct. researchgate.net
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The conversion of the primary aromatic amino group into a diazonium salt is a cornerstone of aromatic chemistry. This is achieved by treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like HCl) at low temperatures (0–5 °C). The resulting diazonium salt, 2-methyl-5-(chlorosulfonyl)benzenediazonium chloride, is a highly valuable synthetic intermediate, though often unstable and used immediately. atamanchemicals.com
This diazonium salt can undergo a variety of transformations, most notably the Sandmeyer reactions , which involve the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.org This provides a regiocontrolled method to introduce a wide range of substituents onto the aromatic ring. durham.ac.uk
Table 2: Representative Sandmeyer Reactions
| Reagent | Product Functional Group | Reaction Name/Type |
|---|---|---|
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Chlorination wikipedia.org |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Bromination wikipedia.org |
| CuCN / KCN | -CN (Cyano/Nitrile) | Sandmeyer Cyanation wikipedia.org |
| Cu₂O / H₂O | -OH (Hydroxy) | Sandmeyer Hydroxylation wikipedia.org |
| KI | -I (Iodo) | Iodination (No catalyst needed) |
| HBF₄ (heat) | -F (Fluoro) | Balz–Schiemann Reaction |
The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org
Condensation Reactions, including Schiff Base Formation
The amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netmdpi.com This reaction typically occurs under heating with acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of a Schiff base from this compound and a generic aldehyde (R-CHO) would proceed as follows: C₇H₈ClNO₂S + R-CHO ⇌ C₇H₇ClN(R)O₂S + H₂O
Schiff bases are important intermediates in organic synthesis and their metal complexes have been extensively studied for various applications. biointerfaceresearch.com The reactivity of the azomethine (-C=N-) group in the resulting Schiff base allows for further functionalization.
Reactivity of the Aromatic Ring System
The reactivity of the benzene ring towards electrophilic attack is governed by the electronic effects of the substituents already present: the amino group (-NH₂), the methyl group (-CH₃), and the sulfonyl chloride group (-SO₂Cl).
Electrophilic Aromatic Substitution Directed by Substituents
The directing effects of the three substituents determine the position of any incoming electrophile. These effects are summarized below:
Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect, which donates electron density to the ring, stabilizing the arenium ion intermediate. atamanchemicals.com
Methyl Group (-CH₃): A weakly activating group and an ortho, para-director due to its +I (inductive) and hyperconjugation effects.
Sulfonyl Chloride Group (-SO₂Cl): A strongly deactivating group and a meta-director due to its powerful -I and -R effects, which withdraw electron density from the ring.
In this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The positions ortho to the methyl group are C1 and C3. The position meta to the deactivating sulfonyl chloride group is C3.
Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -SO₂Cl | 1 | Strongly Deactivating | meta (to C3, C5) |
| -CH₃ | 2 | Weakly Activating | ortho, para (to C1, C3, C6) |
| -NH₂ | 5 | Strongly Activating | ortho, para (to C2, C4, C6) |
Note: The positions are relative to the substituent itself.
Nucleophilic Aromatic Substitution (if activated appropriately)
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A critical prerequisite for this reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to activate the ring towards nucleophilic attack by rendering it electron-deficient and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com
In the case of this compound, the aromatic ring is substituted with two electron-donating groups (EDGs): an amino group (-NH₂) at position 5 and a methyl group (-CH₃) at position 2. Both of these groups increase the electron density of the benzene ring through resonance and inductive effects, respectively. This inherent electron-rich character makes the ring itself nucleophilic and thus highly deactivated towards attack by external nucleophiles. masterorganicchemistry.com
The sulfonyl chloride group (-SO₂Cl) is an electron-withdrawing group, but its deactivating effect is insufficient to overcome the powerful activating effects of the amino and methyl substituents. Furthermore, neither the amino nor the methyl group is in a position to stabilize a potential Meisenheimer complex through resonance. Consequently, this compound does not readily undergo nucleophilic aromatic substitution reactions under standard conditions. The reaction pathway is not favored because the substrate lacks the necessary electronic activation for the SNAr mechanism to proceed. wikipedia.org
Detailed Reaction Mechanism Elucidation for Key Transformations
The most significant and characteristic reaction of this compound is the sulfonylation of a nucleophile, particularly a primary or secondary amine, to form a sulfonamide. This transformation proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. researcher.life The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.netresearchgate.net
The mechanism can be detailed in the following steps:
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of the amine (the nucleophile) on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate trigonal bipyramidal intermediate. nih.govnih.gov
Intermediate Collapse and Leaving Group Departure: The unstable intermediate rapidly collapses. The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is a good leaving group, which facilitates this step.
Deprotonation: The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. The base present in the reaction mixture (e.g., pyridine) abstracts this acidic proton to yield the final, neutral sulfonamide product and the pyridinium (B92312) hydrochloride salt.
| Step | Description | Key Species Involved |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the electrophilic sulfur atom. | Amine (Nucleophile), Sulfonyl Chloride (Electrophile) |
| 2 | Formation of a pentacoordinate, trigonal bipyramidal intermediate. | Pentacoordinate Sulfur Intermediate |
| 3 | Expulsion of the chloride ion as a leaving group. | Protonated Sulfonamide, Chloride Ion |
| 4 | Deprotonation of the nitrogen by a base to form the final product. | Protonated Sulfonamide, Base (e.g., Pyridine) |
Applications As a Versatile Synthetic Building Block and Intermediate
Precursor in the Rational Design and Synthesis of Diverse Sulfonamide Derivatives
The most fundamental application of 5-Amino-2-methylbenzenesulfonyl chloride is in the synthesis of sulfonamides. The sulfonyl chloride moiety (-SO₂Cl) readily reacts with primary and secondary amines to form a stable sulfonamide linkage (-SO₂NH-). This reaction is a cornerstone of medicinal chemistry.
A prominent example of its significance is in the synthesis of the anticancer drug Pazopanib. google.comnewdrugapprovals.org The key intermediate for this drug is 5-Amino-2-methylbenzenesulfonamide (B32415). chemicalbook.comnih.gov This intermediate is prepared from its sulfonyl chloride precursor. Although the direct precursor might be 2-methyl-5-nitrobenzenesulfonyl chloride, which is subsequently reduced, the core structure is assembled via chlorosulfonation and amidation reactions. google.com The resulting 5-Amino-2-methylbenzenesulfonamide is then coupled with other heterocyclic fragments, such as 2,4-dichloropyrimidine, to build the final complex structure of Pazopanib, a potent tyrosine kinase inhibitor used in cancer therapy. google.comnewdrugapprovals.orgrroij.comgoogle.com This synthetic route highlights the compound's role in providing the essential sulfonamide pharmacophore required for the drug's biological activity.
The general reaction for the formation of sulfonamides from this compound is a well-established method, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com This straightforward and high-yielding reaction allows for the creation of large libraries of novel sulfonamide derivatives for drug discovery and other applications.
| Starting Material | Key Intermediate | Final Product (Example) | Significance |
|---|---|---|---|
| This compound (or its nitro precursor) | 5-Amino-2-methylbenzenesulfonamide | Pazopanib | Key building block for a multi-targeted tyrosine kinase inhibitor used in oncology. chemicalbook.comrroij.com |
Essential Intermediate in Complex Heterocyclic Scaffold Construction
Beyond simple sulfonamide formation, this compound serves as a foundational element for constructing more complex heterocyclic architectures, which are prevalent in pharmaceuticals and agrochemicals.
Piperazine (B1678402) is a privileged scaffold in drug discovery. While direct synthesis of a piperazine ring from this compound is not a common route, the compound is frequently used to functionalize pre-existing piperazine rings. The sulfonyl chloride group can react with one of the nitrogen atoms of a piperazine molecule to form a stable N-sulfonylpiperazine derivative.
For instance, a general strategy involves reacting substituted benzhydrylpiperazines with various reagents, including sulfonyl chlorides, to create hybrid molecules. nih.gov Applying this principle, this compound can be coupled with a functionalized piperazine to incorporate the aminomethylbenzenesulfonyl moiety into a larger, more complex molecule, a common strategy in building molecules with desired pharmacokinetic properties. nih.gov
The amino group on the this compound ring is a key handle for building fused heterocyclic systems. This amino group can act as a nucleophile in condensation and cyclization reactions to form rings like imidazoles, triazoles, or pyrimidines. echemcom.com
For example, aminobenzenesulfonamide derivatives can be reacted with pyrimidine-containing aromatic amines to form more complex N-aryl sulfonyl derivatives. echemcom.com The synthesis of Pazopanib itself involves coupling the 5-amino-2-methylbenzenesulfonamide intermediate with a substituted pyrimidine (B1678525) ring, demonstrating the integration of this building block into a larger heterocyclic system. google.com General synthetic methods for nitrogen-containing heterocycles often utilize substituted anilines as starting materials, making this compound a suitable precursor for creating sulfonamide-bearing heterocyclic compounds. ucl.ac.uk
Building Block for Multifunctional Ligands and Chelating Agents
The presence of both an amino group and a sulfonamide group (after reaction) provides multiple coordination sites for metal ions. This makes derivatives of this compound attractive building blocks for designing multifunctional ligands and chelating agents. Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are well-known for their ability to form stable complexes with a wide range of transition metals. ignited.inmdpi.com
Following this principle, the amino group of 5-amino-2-methylbenzenesulfonamide (derived from the sulfonyl chloride) can be reacted with an aldehyde (e.g., piperonal) to form a Schiff base. researchgate.net This resulting ligand, containing imine, amino, and sulfonyl oxygen atoms, can effectively chelate metal ions such as Cu(II), Zn(II), and Ni(II), forming stable coordination complexes. researchgate.net Such complexes are investigated for their catalytic, magnetic, and biological properties. The ability to form these versatile ligands underscores the compound's utility in coordination chemistry and materials science.
Role in the Synthesis of Advanced Organic Materials (e.g., polymers, dendrimers)
The bifunctional nature of this compound, possessing both an electrophilic sulfonyl chloride group and a nucleophilic amino group, makes it an ideal A-B type monomer for step-growth polymerization and the synthesis of dendrimers.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov The synthesis of sulfonimide-based dendrimers can be achieved through a repetitive sequence of reactions involving arylsulfonyl chlorides and amines. nih.govresearchgate.netencyclopedia.pub In a divergent synthesis approach, an amine core can be reacted with an excess of a sulfonyl chloride like this compound (with its amino group temporarily protected). After deprotection, the newly introduced amino groups can react with more sulfonyl chloride molecules, leading to successive generations of the dendrimer. nih.govencyclopedia.pub This precise, generational growth allows for the creation of complex nanostructures with potential applications in drug delivery and materials science.
Furthermore, sulfonated anilines are used as monomers for the synthesis of conducting polymers like sulfonated polyaniline (SPAN). nih.gov While not a direct polymerization of the sulfonyl chloride, the core structure is relevant for creating functional polymers where the sulfonate group imparts properties like water solubility and improved processability.
Derivatization for Analytical Reagents and Probes
In analytical chemistry, derivatization is a key technique used to modify an analyte to make it more suitable for separation and detection, particularly in chromatography methods like HPLC and GC. nbinno.com Sulfonyl chlorides are classic derivatization reagents for primary and secondary amines, as well as phenolic compounds. sigmaaldrich.comthermofisher.com
The reaction of a sulfonyl chloride with an amine yields a highly stable sulfonamide derivative. nbinno.comsdiarticle4.com Reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are famous for this purpose, as they introduce a fluorescent tag onto the analyte, enabling highly sensitive detection. thermofisher.comsdiarticle4.com this compound can function similarly. By reacting it with a target amine, it converts the analyte into a derivative that can be more easily detected by a UV detector in HPLC due to the presence of the aromatic ring. This makes it a potential reagent for quantifying low-level amines in various samples. nih.gov
| Application Area | Derivative Type | Synthetic Strategy | Potential Use |
|---|---|---|---|
| Heterocycle Synthesis | N-Sulfonylpiperazines | Reaction of the sulfonyl chloride with a piperazine nitrogen. nih.gov | Pharmaceuticals |
| Coordination Chemistry | Schiff Base Ligands | Condensation of the amino group (as sulfonamide) with an aldehyde. researchgate.net | Catalysts, Metal Complexes |
| Materials Science | Sulfonimide Dendrimers | Repetitive sulfonylation of amines and reduction of a nitro precursor. nih.gov | Drug Delivery, Coatings |
| Analytical Chemistry | Sulfonamide Adducts | Reaction of the sulfonyl chloride with target amines for HPLC analysis. sigmaaldrich.comnih.gov | Analytical Probes |
Advanced Spectroscopic and Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For derivatives of 5-Amino-2-methylbenzenesulfonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous evidence for their molecular framework and connectivity.
Proton (¹H) NMR for Structural Connectivity and Chemical Shift Analysis
Proton (¹H) NMR spectroscopy offers crucial information about the electronic environment and connectivity of hydrogen atoms within a molecule. In a typical derivative, such as 5-Amino-2-methylbenzenesulfonamide (B32415), the aromatic protons exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern on the benzene (B151609) ring.
The aromatic region typically displays three distinct signals corresponding to the protons at positions 3, 4, and 6. The proton ortho to the sulfonyl chloride group (H-6) is expected to appear furthest downfield due to the strong electron-withdrawing effect of the SO₂Cl group. The protons ortho and meta to the amino group (H-4 and H-3, respectively) will show characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with adjacent protons. The methyl group protons (-CH₃) typically appear as a singlet in the upfield region (around 2.1-2.5 ppm), while the amino (-NH₂) protons often present as a broad singlet.
In more complex, N-substituted derivatives, the chemical shifts of the aromatic protons can be further influenced by the nature of the substituent on the sulfonamide nitrogen. For instance, attaching an aromatic ring to the nitrogen atom generally causes a downfield shift of the sulfonamide N-H proton and introduces new signals in the aromatic region, complicating the spectrum but providing rich structural information.
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Benzenesulfonamide (B165840) Derivative Note: This table presents typical data for analogous compounds to illustrate chemical shift principles.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic CH | 7.71 | d | 7.6 |
| Aromatic CH | 7.21 | d | 7.6 |
| Aromatic CH | 6.72 | s | - |
| Sulfonamide NH | 7.26 | s (broad) | - |
| Methyl (Ar-CH₃) | 2.35 | s | - |
| Substituted Methyl (-N-Ar-CH₃) | 2.19 | s | - |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in a derivative of this compound gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments.
The carbon atom attached to the sulfonyl group (C-1) is typically found significantly downfield (135-145 ppm). The carbon bearing the amino group (C-5) is shifted upfield due to the electron-donating nature of nitrogen. The methyl carbon (-CH₃) signal appears at the highest field (around 20-22 ppm). The chemical shifts of the other aromatic carbons provide a complete picture of the substitution pattern. Analysis of various substituted sulfonamides shows that the electronic nature of substituents on the sulfonamide nitrogen or the aromatic ring predictably influences the ¹³C chemical shifts.
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Benzenesulfonamide Derivative Note: This table presents typical data for analogous compounds to illustrate chemical shift principles.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Quaternary Aromatic C | 143.7 |
| Quaternary Aromatic C | 139.0 |
| Quaternary Aromatic C | 136.5 |
| Aromatic CH | 129.6 |
| Aromatic CH | 127.3 |
| Aromatic CH | 118.8 |
| Methyl (Ar-CH₃) | 21.5 |
| Substituted Methyl (-N-Ar-CH₃) | 21.2 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Confirmation
For derivatives with complex substituents, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are employed to resolve ambiguities and definitively establish the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of protons within the aromatic ring and any aliphatic chains in the substituents.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct evidence for the presence of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in derivatives of this compound. The presence of the sulfonamide or sulfonyl chloride group is confirmed by characteristic strong absorption bands.
The most prominent absorptions are the asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group, which typically appear in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibrations of the primary amino group (-NH₂) or the secondary sulfonamide (-SO₂NHR) group are observed as bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The S-N stretching vibration of the sulfonamide group is found in the 900-940 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Frequencies for Sulfonamide Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino and Amide) | 3200 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| S-N Stretch | 900 - 940 | Medium |
Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a significant change in polarizability, such as those involving symmetric bonds or aromatic rings, often produce strong Raman signals.
For derivatives of this compound, the symmetric SO₂ stretching vibration (around 1150 cm⁻¹) is typically strong in the Raman spectrum. The aromatic ring vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, also give rise to a prominent Raman band. nih.gov The C-S bond vibration, typically in the 650-750 cm⁻¹ range, is another key feature. This technique is highly effective for generating a unique structural fingerprint of a specific derivative, which can be used for identification and quality control. Resonance Raman spectroscopy has also been utilized to study the ionization state and binding of aromatic sulfonamides to enzymes, highlighting the technique's utility in more advanced biochemical studies. nih.gov
Table 4: Key Raman Shifts for Aromatic Sulfonamide Derivatives
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |
| Aromatic C=C Ring Stretch | 1580 - 1600 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-S Stretch | 650 - 750 | Medium |
Mass Spectrometry
Mass spectrometry is an indispensable tool for the analysis of sulfonamide derivatives, offering precise information on mass and structural features.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula, distinguishing between compounds with the same nominal mass. For derivatives of this compound, HRMS is used to confirm the successful incorporation of various substituents and to verify the elemental composition of the final products. mdpi.com
For instance, after reacting this compound with a primary amine (R-NH₂), the resulting sulfonamide derivative (C₇H₉N₂O₂S-R) can be analyzed by HRMS. The experimentally measured exact mass is compared against the theoretical mass calculated from its elemental formula, providing strong evidence for the proposed structure. The computed monoisotopic mass for the closely related compound, 5-Amino-2-methylbenzenesulfonamide, is 186.04629874 Da. nih.gov
| Derivative Structure | Reactant (R-NH₂) | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|---|
| 5-amino-N-ethyl-2-methylbenzenesulfonamide | Ethylamine | C₉H₁₄N₂O₂S | 214.0776 |
| 5-amino-2-methyl-N-phenylbenzenesulfonamide | Aniline (B41778) | C₁₃H₁₄N₂O₂S | 262.0776 |
| 5-amino-N-benzyl-2-methylbenzenesulfonamide | Benzylamine | C₁₄H₁₆N₂O₂S | 276.0932 |
| N-(5-(5-amino-2-methylphenylsulfonamido)pentyl)acetamide | N-(5-aminopentyl)acetamide | C₁₄H₂₃N₃O₃S | 329.1460 |
Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion, generating a characteristic pattern of product ions. The fragmentation pathways of aromatic sulfonamides have been extensively studied and provide valuable information for structural elucidation. ijermt.org Common fragmentation mechanisms observed under techniques like electrospray ionization (ESI) include the cleavage of the S-N bond and the extrusion of sulfur dioxide (SO₂).
Upon collision-induced dissociation, protonated aromatic sulfonamides often undergo cleavage of the sulfur-nitrogen bond. ijermt.org Another frequently encountered pathway involves an intramolecular rearrangement that leads to the elimination of a neutral SO₂ molecule (a loss of 64 Da), a process that can be influenced by substituents on the aromatic ring. pharmahealthsciences.net Analysis of these characteristic neutral losses and fragment ions allows researchers to piece together the structure of the original molecule, confirming the identity of both the benzenesulfonyl core and the substituent attached to the sulfonamide nitrogen.
| Fragmentation Process | Description | Typical Mass Loss (Da) | Structural Information Gained |
|---|---|---|---|
| S-N Bond Cleavage | Dissociation of the sulfonamide bond. | Variable (depends on R group) | Confirms the presence of the sulfonamide linkage and identifies the mass of the amine substituent. |
| SO₂ Extrusion | Elimination of a neutral sulfur dioxide molecule via rearrangement. pharmahealthsciences.netresearchgate.net | 64 | Characteristic of the arylsulfonyl moiety. |
| Benzylic Cleavage | Fragmentation at the carbon adjacent to the aromatic ring (if applicable in the R group). | Variable | Provides information on the structure of alkyl-aryl substituents. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In derivatives of this compound, the chromophore is the substituted benzene ring. The positions and intensities of the absorption bands are sensitive to the nature and position of the substituents.
The benzene ring itself exhibits characteristic π→π* transitions. libretexts.org The presence of the amino (-NH₂) and methyl (-CH₃) groups, both electron-donating, and the sulfonyl chloride (-SO₂Cl) group, which is electron-withdrawing, modifies the energy levels of the molecular orbitals. Electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths). ijermt.org The UV absorption pattern of sulfonamides can also be markedly affected by the pH of the solution, as the ionization state of the amino group and the sulfonamide nitrogen changes, altering the electronic structure of the molecule. pharmahealthsciences.net
Derivatives of this compound are expected to show primary absorption bands characteristic of substituted benzenes, often in the 200-300 nm range. The precise wavelength of maximum absorbance (λmax) provides insight into the electronic environment of the aromatic ring.
| Chromophore System | Electronic Transition | Typical λmax Range (nm) | Notes |
|---|---|---|---|
| Benzene | π→π* (E₂-band) | ~204 | Symmetry-allowed, high intensity. |
| Benzene | π→π* (B-band) | ~255 | Symmetry-forbidden, lower intensity with vibrational fine structure. libretexts.org |
| Aniline (Aminobenzene) | π→π | ~230, ~280 | The amino group acts as an auxochrome, shifting the B-band to a longer wavelength (bathochromic shift). |
| Substituted Benzenesulfonamides | π→π | 250 - 280 | The exact λmax depends on the specific substituents on the ring and the sulfonamide nitrogen. acs.org |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction provides definitive proof of structure. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.679 (2) |
| b (Å) | 22.431 (5) |
| c (Å) | 7.1980 (14) |
| Volume (ų) | 1724.2 (6) |
| Z (Molecules per unit cell) | 8 |
| Hydrogen Bond Interactions | N1—H1B···O2, N1—H1C···O1, N2—H2C···O1 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule in the absence of experimental data. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-Amino-2-methylbenzenesulfonyl chloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry).
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate that the HOMO is likely localized on the electron-rich aromatic ring and the amino group, while the LUMO is expected to be centered on the electron-deficient sulfonyl chloride moiety. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: These are representative values based on typical DFT calculations for similar aromatic sulfonyl compounds, as specific published data for this molecule is not available.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | ~1.78 Å |
| S-Cl | ~2.08 Å | |
| S=O | ~1.44 Å | |
| C-N | ~1.40 Å | |
| Bond Angle | O-S-O | ~122° |
| O-S-Cl | ~107° | |
| C-S-Cl | ~102° |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The predicted shifts for this compound would reflect its electronic structure. The aromatic protons would appear in distinct regions depending on the electronic effects of the neighboring substituents. The electron-donating amino and methyl groups would cause upfield shifts (lower ppm) for nearby protons, while the electron-withdrawing sulfonyl chloride group would cause downfield shifts (higher ppm).
Vibrational Frequencies: The vibrational (infrared and Raman) spectra can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are crucial for assigning experimental peaks to specific molecular motions. For this molecule, strong characteristic absorption bands would be predicted for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹ regions, respectively) and for the N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).
Table 2: Predicted Spectroscopic Parameters for this compound Note: These are representative values. Actual experimental values may vary.
| Spectrum | Group | Predicted Frequency / Shift |
|---|---|---|
| IR | N-H Stretch | 3350 - 3450 cm⁻¹ |
| IR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| IR | S=O Asymmetric Stretch | ~1370 cm⁻¹ |
| IR | S=O Symmetric Stretch | ~1175 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 6.8 - 7.8 ppm |
| ¹H NMR | Amino Protons | 4.0 - 5.0 ppm |
| ¹H NMR | Methyl Protons | ~2.4 ppm |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally.
A common reaction of sulfonyl chlorides is their reaction with amines to form sulfonamides. Computational modeling can be used to map the potential energy surface for the reaction of this compound with a simple nucleophile, such as ammonia (B1221849). This involves identifying the structures of the reactants, products, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are being broken and formed. By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction rate.
When multiple reaction pathways are possible, computational chemistry can predict the most likely outcome. For a molecule with multiple functional groups like this compound, theoretical calculations can compare the activation barriers for reactions at different sites. For instance, while the primary reactive site is the sulfonyl chloride group, calculations could explore the energetics of other potential side reactions. The pathway with the lowest energy barrier is generally the most favored kinetically, allowing for the prediction of the major product. In this case, simulations would confirm that nucleophilic substitution at the sulfonyl chloride group is the overwhelmingly favored reaction pathway.
Table 3: Hypothetical Reaction Energy Profile for Sulfonamide Formation Note: Energies are illustrative for the reaction of this compound with an amine.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated this compound + Amine | 0 |
| Transition State | Nucleophilic attack of amine on sulfur | +15 |
| Intermediate | Tetrahedral intermediate | +5 |
Molecular Docking and Ligand Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While this is often used in drug discovery, the focus here is on the fundamental chemical interactions that govern the binding.
In a hypothetical study, this compound could be docked into the active site of a protein. The simulation would explore various conformations and orientations of the ligand within the binding pocket, calculating a "docking score" to rank the most stable binding poses.
The analysis of the best-ranked pose would focus on the specific non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions would likely include:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group could act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The benzene (B151609) ring and the methyl group could form favorable hydrophobic interactions with nonpolar residues in the binding site.
Electrostatic Interactions: The polarized S-Cl and S=O bonds would contribute to the electrostatic complementarity between the ligand and the receptor.
These studies provide a detailed picture of the chemical recognition process at the molecular level, highlighting which parts of the molecule are most important for binding affinity and specificity, independent of any biological outcome.
Table 4: Potential Chemical Interactions from a Hypothetical Molecular Docking Study
| Interaction Type | Ligand Group Involved | Potential Interacting Partner (Protein Residue) |
|---|---|---|
| Hydrogen Bond (Donor) | Amino (-NH₂) | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens (-SO₂) | Arginine, Lysine, Serine, Amide backbone |
| Hydrophobic | Methyl Group, Benzene Ring | Leucine, Valine, Phenylalanine |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with its environment.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The most significant of these are the torsions involving the sulfonyl chloride group and the amino group relative to the benzene ring.
A conformational analysis of this molecule would likely focus on the following dihedral angles:
C-C-S-Cl: Rotation around the C-S bond, which determines the orientation of the sulfonyl chloride group with respect to the aromatic ring.
C-S-C-N: Rotation around the C-N bond, defining the orientation of the amino group.
To illustrate the type of data obtained from such a study, a hypothetical table of key dihedral angles and their corresponding energies for stable conformers is presented below.
| Conformer | Dihedral Angle (C-C-S-Cl) (°) | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0 | 0.0 |
| 2 | 180 | 0 | 1.5 |
| 3 | -60 | 180 | 2.1 |
Note: This table is for illustrative purposes only and represents hypothetical data that could be obtained from a molecular dynamics simulation.
Intermolecular Interactions:
MD simulations are also invaluable for studying the non-covalent interactions that govern how molecules interact with each other. For this compound, the primary intermolecular interactions would include:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂Cl) can act as hydrogen bond acceptors. These interactions would be significant in the solid state and in polar solvents.
π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions between molecules.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative sulfonyl chloride and amino groups, leading to dipole-dipole interactions.
Simulations of related aminobenzenesulfonamides have shown the importance of hydrogen bonding in forming stable crystal lattices and in interactions with biological macromolecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds.
QSAR/QSPR Modeling for Chemical Reactivity and Properties:
For this compound, a QSAR model could be developed to predict its chemical reactivity, for instance, its rate of hydrolysis or reaction with various nucleophiles. A QSPR model could be used to predict physical properties such as boiling point, solubility, or chromatographic retention times.
The development of a QSAR/QSPR model involves several steps:
Data Set: A series of structurally related compounds with known experimental values for the property of interest is required.
Molecular Descriptors: A variety of numerical values, known as molecular descriptors, are calculated for each compound in the data set. These descriptors encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial atomic charges).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed property.
Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.
For predicting the reactivity of sulfonyl chlorides, quantum-chemical descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial charge on the sulfur atom are often important, as they relate to the susceptibility of the molecule to nucleophilic attack. For physical properties, descriptors related to molecular size, shape, and polarity are typically relevant.
Below is a hypothetical QSPR model for predicting a physicochemical property (e.g., aqueous solubility) of a series of substituted benzenesulfonyl chlorides.
| Compound | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Solubility (LogS) |
| This compound | 1.8 | 205.66 | -2.5 |
| 4-Nitrobenzenesulfonyl chloride | 1.5 | 221.61 | -2.8 |
| Benzenesulfonyl chloride | 2.1 | 176.62 | -2.1 |
Note: This table and the associated QSPR model are hypothetical and for illustrative purposes only.
Such models, once validated, can be powerful tools for the in silico screening of novel compounds with desired chemical or physical properties, thereby guiding synthetic efforts and reducing the need for extensive experimental testing.
Future Research Directions and Emerging Trends
Development of Novel and More Sustainable Synthetic Methodologies
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorine gas or chlorosulfonic acid, presenting significant safety and environmental challenges. rsc.orgmdpi.com The future of synthesizing 5-Amino-2-methylbenzenesulfonyl chloride and related compounds lies in the adoption of greener, safer, and more efficient protocols.
Key research areas include:
Catalytic Approaches: There is a growing interest in developing catalytic systems for sulfonylation reactions. acs.orgorganic-chemistry.org This includes exploring metal catalysts, such as copper and indium, and organocatalysts like tetrapeptide-based systems, to facilitate the synthesis under milder conditions with higher selectivity. acs.orgnih.govresearchgate.net
Alternative Chlorinating and Oxidizing Agents: Research is moving towards replacing hazardous reagents with safer alternatives. rsc.org Benign agents such as N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts, and systems like Oxone-KX (where X is Cl or Br) in water, are being investigated to reduce the environmental impact. organic-chemistry.orgresearchgate.netrsc.org The use of dual-function reagents that perform both oxidation and chlorination, like sodium hypochlorite (B82951) pentahydrate, is also a promising avenue. rsc.org
One-Pot Syntheses: Streamlining the synthesis of sulfonamides from basic starting materials without isolating the reactive sulfonyl chloride intermediate is a significant goal. princeton.edu A notable development is the copper-catalyzed aromatic decarboxylative halosulfonylation, which converts aromatic acids directly to sulfonyl chlorides that can then be aminated in the same vessel. princeton.edu
The following table summarizes emerging sustainable synthesis strategies for sulfonyl chlorides.
| Methodology | Key Features | Advantages |
| Catalytic Sulfonylation | Employs catalysts (e.g., Copper, Indium, Peptides) to facilitate the reaction. acs.orgresearchgate.net | Milder reaction conditions, higher selectivity, reduced waste. organic-chemistry.orgnih.gov |
| Alternative Reagents | Utilizes safer oxidants and chlorinating agents like NCS and Oxone. organic-chemistry.orgrsc.org | Avoids hazardous materials like chlorine gas and chlorosulfonic acid. rsc.orgorganic-chemistry.org |
| One-Pot Synthesis | Converts starting materials (e.g., aromatic acids) to final sulfonamides without isolating intermediates. princeton.edu | Increased efficiency, reduced handling of reactive intermediates. princeton.edu |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
Beyond its traditional role in forming sulfonamides, researchers are exploring the untapped reactivity of this compound, particularly through photoredox catalysis. This approach uses visible light to generate highly reactive sulfonyl radicals, opening up new pathways for carbon-sulfur and carbon-carbon bond formation. researchgate.netnih.govacs.org
Emerging trends in this area focus on:
Radical-Radical Cross-Coupling: Visible-light photocatalysis enables the coupling of sulfonyl radicals with various organic radicals, such as those derived from trifluoroborate salts. acs.org This method allows for the synthesis of diverse sulfone compounds in an atom-economical manner. acs.org
Cascade Reactions: The generation of sulfonyl radicals can initiate cascade or tandem reactions. For instance, the sulfonylation-cyclization of dienes provides an efficient route to complex heterocyclic structures like pyrrolin-2-ones. nih.gov
Novel Bond Formations: The unique reactivity of sulfonyl radicals is being harnessed to create novel chemical bonds and functional groups. This includes stereoselective additions to alkynes to form β-chlorovinyl sulfones and hydrosulfonylation of alkenes. researchgate.net
These photoredox-catalyzed transformations significantly expand the synthetic utility of sulfonyl chlorides, allowing for the construction of complex molecules under mild conditions. researchgate.netbohrium.com
Integration into Automated Synthesis Platforms and Flow Chemistry
The integration of this compound into automated synthesis and continuous flow chemistry platforms is a major trend aimed at improving efficiency, safety, and scalability. mdpi.comresearchgate.net Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters compared to traditional batch processing. rsc.orgresearchgate.net
Future research in this domain will likely concentrate on:
Automated Library Synthesis: Fully automated flow-through systems are being developed for the rapid synthesis of sulfonamide libraries. acs.orgresearchgate.net These platforms can perform multi-step reactions, including alkylation and deprotection, to generate a diverse array of compounds for high-throughput screening in drug discovery. acs.org
Enhanced Safety and Scalability: Flow reactors are ideal for handling highly exothermic reactions and hazardous reagents often used in sulfonyl chloride synthesis. rsc.orgnih.govchemrxiv.org The small reactor volumes and excellent heat transfer minimize the risk of thermal runaway, enabling safer large-scale production. rsc.orgmdpi.com
Process Optimization: The use of online monitoring techniques, such as ¹⁹F NMR, within flow systems allows for real-time reaction analysis and rapid optimization of conditions. researchgate.net This leads to improved yields and higher purity of the final products. acs.org
The table below compares key aspects of batch versus flow chemistry for sulfonamide synthesis.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway with exothermic reactions. rsc.org | Improved temperature control, enhanced safety. rsc.orgmdpi.com |
| Scalability | Scaling up can be challenging and introduce new risks. | More easily and safely scalable. mdpi.comacs.org |
| Control | Less precise control over reaction parameters. | Exquisite control over temperature, pressure, and residence time. rsc.org |
| Efficiency | Often requires purification steps between reactions. | Can integrate multiple steps, reducing waste and improving throughput. acs.orgacs.org |
Design and Synthesis of New Molecular Scaffolds Utilizing this compound
This compound serves as a crucial building block in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex molecules for biological screening. nih.govenamine.net Its bifunctional nature—containing both a reactive sulfonyl chloride and a nucleophilic amino group (which can be protected and deprotected)—makes it highly versatile for constructing novel molecular scaffolds.
Future efforts will likely focus on:
Scaffold-Diversity Synthesis: Employing "branching-folding" strategies to create a wide range of cyclic sulfonamides (sultams) and other heterocyclic systems from a common intermediate. nih.gov
Reaction Pairing Strategies: Combining a set of reliable reactions, such as sulfonylation, SNAr, and Mitsunobu reactions, in different sequences to generate skeletally diverse benzofused sultams from a single sulfonyl chloride precursor. nih.gov
Click Chemistry Hubs: Developing derivatives of sulfonyl chlorides, such as sulfonyl fluorides, that can act as "SuFExable" hubs in click chemistry. chemrxiv.orgnih.gov This allows for the modular and rapid assembly of functional molecules, including potential covalent inhibitors for biological targets. chemrxiv.org
These strategies enable the efficient exploration of chemical space, leading to the discovery of novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.govmdpi.com
Advanced Spectroscopic Probes and Analytical Applications
The inherent reactivity of the sulfonyl chloride group makes it an excellent handle for creating fluorescent probes and other analytical tools. fishersci.comthermofisher.com By attaching a fluorophore to the sulfonyl chloride, researchers can create molecules that react with specific analytes, leading to a detectable change in fluorescence. thermofisher.com
Emerging trends in this field include:
Designing Selective Probes: The amino group on this compound can be modified to tune the electronic properties and steric environment of the molecule. This allows for the design of highly selective probes. For example, sulfonyl aza-BODIPY-based probes have been developed for the selective colorimetric and fluorescent detection of cysteine over other biothiols. rsc.org
Probes for Biological Imaging: Derivatives like N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine are used as fluorescent probes to study the properties of lipid bilayers in model cell membranes. nih.gov Future work will likely involve creating probes based on the this compound scaffold for imaging specific processes within living cells.
Mechanism-Based Sensing: Research is focused on developing probes where the sensing mechanism is based on a specific chemical reaction, such as nucleophilic aromatic substitution, which can enhance selectivity for the target analyte. rsc.org
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of molecules like this compound and for guiding the design of new experiments.
Future research will increasingly rely on:
Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the reactivity of the sulfonyl chloride group with different nucleophiles or under various catalytic conditions. rsc.org This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.
In Silico Design of Molecules: Computational methods can be used to design new molecular scaffolds or functional probes in silico before they are synthesized in the lab. This approach can accelerate the discovery process by prioritizing candidates with the desired electronic, structural, or biological properties.
Understanding Reaction Mechanisms: Theoretical studies are crucial for elucidating complex reaction mechanisms, such as those involved in photoredox catalysis. acs.org By understanding the step-by-step process, chemists can better control the outcome of reactions and design more efficient catalytic cycles. For instance, modeling the single-electron transfer (SET) steps in a photocatalytic cycle can provide insights into the roles of the photocatalyst and reagents. acs.org
By combining theoretical predictions with experimental work, researchers can more efficiently explore the chemical potential of this compound, leading to faster innovation and discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-2-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous sulfonyl chlorides involves diazotization of an aromatic amine precursor followed by treatment with sulfur dioxide (SO₂) in acidic benzene, as demonstrated in the synthesis of 5-methylbenzophenone-2-sulfonyl chloride . Key steps include:
- Diazotization of 2-amino-5-methylbenzophenone hydrochloride with sodium nitrite in HCl/acetic acid.
- Reaction with SO₂ in benzene/acetic acid under CuCl₂ catalysis.
- Conversion of the intermediate sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst.
- Optimization : Yield improvements (73% in the referenced method) require strict control of reaction time (3–5 hours), temperature (room temperature for SO₂ saturation), and stoichiometry (1:1 molar ratio of amine to SOCl₂). Adjusting pH during intermediate steps (e.g., maintaining pH 8–9 during sulfonamide formation, as in ) can minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- IR Spectroscopy : Detect sulfonyl chloride functional groups via characteristic S=O stretches at 1360 cm⁻¹ (symmetric) and 1170 cm⁻¹ (asymmetric) .
- NMR Analysis : In CDCl₃, aromatic protons adjacent to the sulfonyl group resonate as doublets (δ 8.05 ppm, J = 8 Hz), while methyl groups appear as singlets (δ 2.5 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 294 (for ³⁵Cl) and 296 (for ³⁷Cl) confirm the molecular weight and isotopic pattern .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonation or chlorination steps?
- Troubleshooting :
- Incomplete Diazotization : Ensure excess nitrous acid (test with KI-starch paper) and maintain temperatures below 5°C during diazotization .
- Sulfonic Acid Purity : Recrystallize intermediates (e.g., from ethanol) to remove unreacted starting materials, as impurities can hinder subsequent chlorination .
- Moisture Sensitivity : Use anhydrous solvents (e.g., benzene, DMF) and inert atmospheres during SOCl₂ reactions to prevent hydrolysis of the sulfonyl chloride .
Q. What strategies resolve discrepancies in spectral data or unexpected melting points?
- Data Validation :
- Compare experimental IR/NMR data with literature values for structurally similar compounds (e.g., 5-methylbenzophenone-2-sulfonyl chloride: mp 118–120°C, IR 1360/1170 cm⁻¹) .
- Confirm purity via HPLC or elemental analysis, as contaminants (e.g., residual solvents) can skew results. For example, sulfonamide analogs require >95% purity for reliable characterization .
Q. How does pH influence the stability and reactivity of this compound in aqueous environments?
- Mechanistic Insight :
- Sulfonyl chlorides hydrolyze rapidly in basic conditions (pH > 7) to form sulfonic acids. Maintain acidic or neutral conditions during storage (e.g., 4°C in anhydrous DMSO) to prolong stability .
- During reactions, pH control (e.g., buffering at pH 8–9 for nucleophilic substitutions) ensures selective reactivity with amines or alcohols while minimizing hydrolysis .
Q. What are the challenges in purifying sulfonyl chlorides, and how can they be mitigated?
- Purification Techniques :
- Recrystallization : Use ethanol or methanol for high-purity crystalline products (e.g., 73% yield after ethanol recrystallization) .
- Filtration : Remove insoluble byproducts (e.g., KCl) under reduced pressure, followed by repeated washing with cold water to eliminate acidic residues .
Methodological Notes
- Safety : Sulfonyl chlorides are moisture-sensitive and corrosive. Handle under inert atmospheres (N₂/Ar) and use PPE (gloves, goggles) as outlined in safety protocols for related compounds .
- Data Reproducibility : Document reaction parameters (e.g., SO₂ saturation time, DMF catalyst volume) meticulously, as minor variations can significantly impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
